molecular formula C18H19NO4S B7747205 C18H19NO4S

C18H19NO4S

Cat. No.: B7747205
M. Wt: 345.4 g/mol
InChI Key: NCDNXEBOPFLFQO-UHFFFAOYSA-N
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Description

The molecular formula C₁₈H₁₉NO₄S corresponds to three distinct chemical compounds with unique structural configurations and applications. These compounds exhibit structural isomerism, where identical molecular formulas conceal differences in functional groups and bonding patterns, leading to divergent physicochemical properties and uses. Below is an introduction to each compound:

Properties

IUPAC Name

4-[[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-23-16-9-7-15(8-10-16)19-17(20)12-24-11-13-3-5-14(6-4-13)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNXEBOPFLFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt typically involves the reaction of benzoxazole derivatives with sulfonic acid groups. One common method includes the reaction of 2-methyl-5-phenylbenzoxazole with 4-sulfobutyl chloride under acidic conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt involves its interaction with specific molecular targets. It can bind to enzymes and receptors , altering their activity and leading to various biological effects. The compound may also interfere with cellular pathways such as signal transduction and gene expression , contributing to its therapeutic potential .

Comparison with Similar Compounds

a. 4-Benzyloxy-2-dimethylthiocarbamoyloxybenzoic Acid Methyl Ester

  • IUPAC Name : Methyl 4-(benzyloxy)-2-[(dimethylcarbamothioyl)oxy]benzoate
  • Structure : Features a benzoic acid methyl ester core substituted with benzyloxy and dimethylthiocarbamoyloxy groups.

b. N-Carbobenzoxy-S-benzyl-L-cysteine

  • IUPAC Name : N-Cbz-S-benzyl-L-cysteine
  • Structure : A cysteine derivative protected by carbobenzoxy (Cbz) and S-benzyl groups.
  • Applications : Used in peptide synthesis as a biochemical reagent (TCI America) .

c. 2-Methyl-5-Phenyl-3-(4-Sulfobutyl)benzoxazolium Hydroxide Innersalt

  • IUPAC Name : 2-Methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium hydroxide innersalt
  • Structure : A benzoxazolium salt with a sulfobutyl chain, forming an ionic innersalt.
  • Applications : Likely utilized as a surfactant, dye intermediate, or ionic liquid due to its charged structure .

Comparative Analysis of C₁₈H₁₉NO₄S Compounds

Table 1: Structural and Functional Comparison

Property 4-Benzyloxy-2-dimethylthiocarbamoyloxybenzoic Acid Methyl Ester N-Carbobenzoxy-S-benzyl-L-cysteine 2-Methyl-5-Phenyl-3-(4-Sulfobutyl)benzoxazolium Innersalt
Molecular Weight 345.4 g/mol 345.413 g/mol 345.4 g/mol
Key Functional Groups Benzoic acid ester, benzyloxy, dimethylthiocarbamoyloxy Cbz-protected amine, S-benzyl, carboxylic acid Benzoxazolium ring, sulfobutyl, hydroxide innersalt
Applications Potential herbicide component Peptide synthesis reagent Surfactant, ionic liquid, or dye intermediate
Solubility Likely low (ester groups) Moderate (polar carboxylic acid) High (sulfonate group enhances aqueous solubility)
Synthesis Complexity Moderate (multi-step substitution) High (stereospecific amino acid protection) Moderate (alkylation and sulfonation)

Key Observations:

Structural Diversity: Despite identical molecular formulas, the compounds differ in core structures: Benzoic acid ester (agrochemical utility). Amino acid derivative (biochemical applications). Heterocyclic salt (industrial/material science uses).

Functional Group Impact :

  • The dimethylthiocarbamoyloxy group in the benzoic acid ester may enhance lipid solubility, aiding herbicide activity.
  • The Cbz-protected amine in cysteine derivatives prevents unwanted reactions during peptide synthesis.
  • The sulfobutyl chain in the benzoxazolium salt confers ionic character and water solubility.

Application Divergence :

  • Agricultural vs. biochemical vs. industrial applications highlight how structural variations dictate niche uses.

Comparison with Externally Similar Compounds

While C₁₈H₁₉NO₄S compounds are isomers, broader comparisons include structurally analogous compounds with different formulas:

a. Metsulfuron Ethyl (C₁₅H₁₇N₅O₆S)

  • Similarity : Sulfonylurea herbicide with a triazine ring.
  • Contrast : Smaller molecular weight, lacks benzyloxy groups. Used for broadleaf weed control .

b. N-(tert-Butoxycarbonyl)-2-Aminoacetonitrile (C₈H₁₄N₂O₂)

  • Similarity : Protected amine group (cf. Cbz in cysteine derivative).
  • Contrast : Simpler structure; used in nucleoside synthesis .

c. Benzoxazolium Salts with Varied Substituents

  • Example: Compounds with shorter sulfonate chains (e.g., C₁₂H₁₉NO₄).
  • Contrast : Lower molecular weight and altered solubility profiles .

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